molecular formula C24H27N5O4S B15284160 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B15284160
M. Wt: 481.6 g/mol
InChI Key: XXBNJBZOUKZBIY-UHFFFAOYSA-N
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Description

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a pyrazolo[4,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might result in a more saturated compound .

Scientific Research Applications

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide apart is its specific combination of functional groups and structural features. This unique structure can impart distinct chemical and biological properties, making it valuable for targeted research and application .

Properties

Molecular Formula

C24H27N5O4S

Molecular Weight

481.6 g/mol

IUPAC Name

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C24H27N5O4S/c1-5-7-19-21-22(29(4)27-19)24(30)26-23(25-21)18-14-17(12-13-20(18)33-6-2)34(31,32)28-16-10-8-15(3)9-11-16/h8-14,28H,5-7H2,1-4H3,(H,25,26,30)

InChI Key

XXBNJBZOUKZBIY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=C(C=C4)C)OCC)C

Origin of Product

United States

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